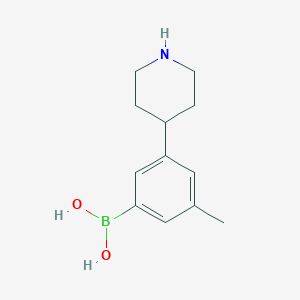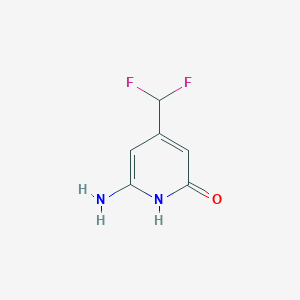
6-Amino-4-(difluoromethyl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H6F2N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a difluoromethyl group at the 4th position, and a hydroxyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-(difluoromethyl)pyridin-2-ol typically involves the introduction of the difluoromethyl group into the pyridine ring, followed by the addition of the amino and hydroxyl groups. One common method involves the reaction of 2,4-difluoropyridine with ammonia under controlled conditions to introduce the amino group. The hydroxyl group can be introduced through subsequent hydrolysis reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the amino group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
6-Amino-4-(difluoromethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Amino-4-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. The difluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
2-Amino-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which affects its reactivity and biological activity.
4-(Difluoromethyl)pyridine: Lacks the amino and hydroxyl groups, resulting in different chemical properties and applications.
Uniqueness: 6-Amino-4-(difluoromethyl)pyridin-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
6-amino-4-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)3-1-4(9)10-5(11)2-3/h1-2,6H,(H3,9,10,11) |
InChI Key |
XQMYNWBZRBHNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


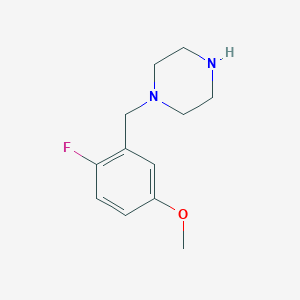
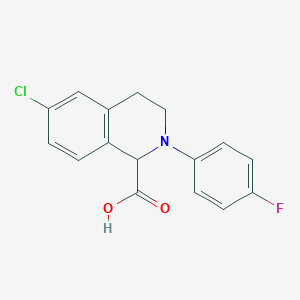
![N-[3-(2,2-dicyanoethenylamino)phenyl]acetamide](/img/structure/B14067898.png)
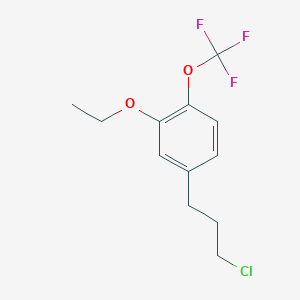
![Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-](/img/structure/B14067925.png)
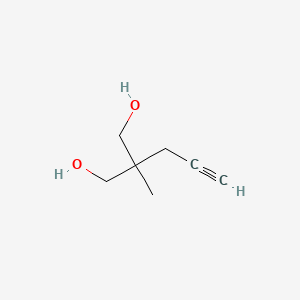
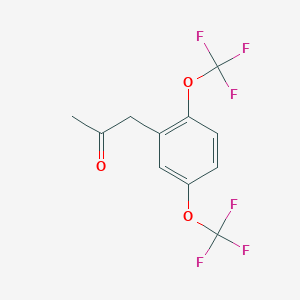
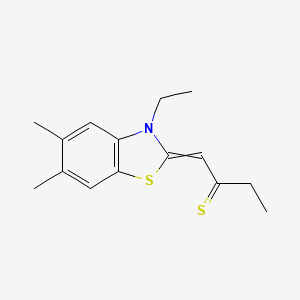
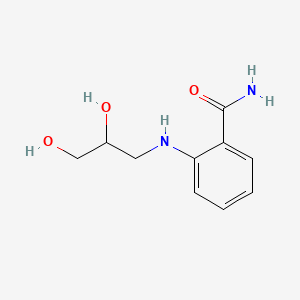
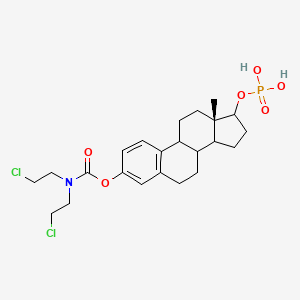
![{2-[(Dimethylamino)methyl]-3-fluorophenyl}(diphenyl)methanol](/img/structure/B14067959.png)
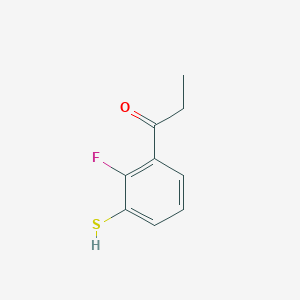
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)
